N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a synthetic ethanediamide derivative characterized by two distinct substituents:
- A 1,3-benzodioxol-5-ylmethyl group, which contributes aromaticity and metabolic stability due to the electron-rich dioxole ring .
- A 2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl group, featuring a tertiary amine (dimethylamino) and a pyrrolidine ring. The dimethylamino group enhances solubility in acidic environments, while the pyrrolidine moiety may facilitate blood-brain barrier penetration due to its lipophilicity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-27(2)19-8-6-18(7-9-19)20(28-11-3-4-12-28)15-26-24(30)23(29)25-14-17-5-10-21-22(13-17)32-16-31-21/h5-10,13,20H,3-4,11-12,14-16H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGIVXWWCYQCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the benzodioxole derivative and introduce the dimethylamino phenyl group through a series of substitution reactions. The pyrrolidine moiety is then added via a nucleophilic substitution reaction. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield quinone derivatives, while reduction of nitro groups can produce amines .
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Effects
- Benzodioxole vs. Pyrazole : The benzodioxole group (target compound, ) offers metabolic stability, whereas pyrazole () introduces heterocyclic diversity for kinase binding.
- Pyrrolidine vs. Piperazine’s basicity may enhance solubility in neutral pH.
- Dimethylamino vs. Fluorophenyl: The dimethylamino group (target compound) is protonatable, aiding solubility in acidic environments (e.g., gastric fluid), while the fluorophenyl group () enhances electronegativity for π-π stacking in receptor pockets.
Research Findings and Hypotheses
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and drug discovery due to its unique structure and potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant findings from recent research.
Chemical Structure and Properties
The compound features a benzodioxole core, which is known for its diverse pharmacological properties. Below is a summary of its key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N3O3 |
| Molecular Weight | 377.47 g/mol |
| LogP | 3.21 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 70.5 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The mechanisms involved may include:
- Signal Transduction : The compound may influence cellular signaling pathways, affecting gene expression and metabolic regulation.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical biological processes, which can lead to therapeutic effects against certain diseases.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the potential therapeutic applications of this compound. Here are some key findings:
- Antiviral Activity : The compound has been investigated for its ability to inhibit viral replication through the modulation of host cell pathways.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through the modulation of neurotransmitter systems.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- Study on Antiviral Efficacy : A study demonstrated that the compound exhibited significant antiviral activity against specific viral strains in vitro, with IC50 values ranging from 10 µM to 50 µM.
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating potential use as an anticancer agent.
Q & A
Q. What are the standard synthesis protocols for this compound, and how can reaction conditions be optimized for yield?
The synthesis involves multi-step reactions, typically starting with coupling agents like EDC/HOBt or HATU in solvents such as DMF or dichloromethane. Key steps include:
- Amide bond formation between the benzodioxole and pyrrolidine-ethylamine moieties.
- Use of potassium carbonate or triethylamine as a base to deprotonate intermediates.
- Temperature control (room temperature to 60°C) to minimize side reactions. Optimization strategies:
- Screen solvents (e.g., DMSO for polar intermediates) and catalysts (e.g., Pd-based catalysts for coupling steps).
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., benzodioxole methylene protons at δ ~5.9–6.2 ppm, pyrrolidine N–CH₂ signals at δ ~2.5–3.5 ppm).
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₉N₃O₄).
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Q. How can solubility challenges be addressed during in vitro assays?
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Conduct pH-dependent solubility studies in buffers (pH 1.2–7.4) to mimic physiological conditions.
- For hydrophobic intermediates, employ sonication or micellar encapsulation .
Advanced Research Questions
Q. What reaction pathways dominate under physiological conditions, and how do they impact metabolic stability?
- Hydrolysis : Amide bonds may hydrolyze in acidic environments (e.g., gastric pH), forming carboxylic acid and amine byproducts.
- Oxidative Metabolism : CYP450 enzymes (e.g., CYP3A4) could oxidize the dimethylamino or pyrrolidine groups. Methodology :
- Simulate gastric/intestinal fluids for stability testing.
- Use liver microsomes or hepatocytes to identify metabolites via LC-MS/MS .
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., cell line, passage number).
- Assay Interference Checks : Rule out fluorescence/quenching artifacts (e.g., from the benzodioxole group).
- Target Engagement Studies : Validate binding affinity via SPR or thermal shift assays .
Q. What computational strategies predict target interactions and guide SAR studies?
- Molecular Docking : Use AutoDock Vina to model binding to targets like serotonin receptors (5-HT₂A) or kinases.
- MD Simulations : Assess ligand-protein stability over 100-ns trajectories (e.g., GROMACS).
- QSAR Models : Corrogate electronic descriptors (e.g., logP, polar surface area) with activity data .
Q. How can regioselectivity challenges in functionalizing the benzodioxole ring be mitigated?
- Protecting Groups : Temporarily block reactive sites (e.g., methylene groups) with trimethylsilyl chloride.
- Directed ortho-Metalation : Use LDA or TMPZnCl·LiCl to direct substitutions to the 5-position .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide Coupling | EDC, HOBt, DMF, 25°C | 65–78 | ≥95% |
| Alkylation | K₂CO₃, DCM, 40°C | 72–85 | ≥90% |
| Purification | Silica gel column (EtOAc/hexane) | – | ≥98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
